[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride
Description
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride is a halogenated aryl ether derivative with a primary amine functional group. Its molecular structure comprises a central phenyl ring substituted with a chlorine atom at the 4-position, a phenoxy group at the 2-position (itself substituted with fluorine at the 4-position and a methyl group at the 3-position), and a methanamine moiety. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNKURLBOZUDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitrophenol and 4-fluoro-3-methylphenol.
Formation of Phenoxy Intermediate: The first step involves the nucleophilic aromatic substitution reaction between 4-chloro-2-nitrophenol and 4-fluoro-3-methylphenol in the presence of a base like potassium carbonate, yielding the phenoxy intermediate.
Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Methanamine: The resulting amine is then subjected to a reductive amination reaction with formaldehyde and a reducing agent like sodium cyanoborohydride to form the methanamine derivative.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially converting it to an alkylamine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1.1 Inhibition of Enzymatic Activity
Recent studies have highlighted the role of [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride as a potential inhibitor of specific enzymes. For instance, research conducted on inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) demonstrated that compounds with similar structural features exhibited significant biological activity against this target. The inhibition of 17β-HSD3 is particularly relevant for conditions like androgen excess and certain types of breast cancer, making this compound a candidate for further investigation in therapeutic contexts .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In various assays, derivatives containing similar phenoxy and amine functionalities have shown promising results in reducing inflammation markers. For example, compounds with chloro and fluoro substitutions have been reported to exhibit enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
1.3 Potential as an Anticancer Agent
The structural characteristics of this compound suggest it may possess anticancer properties. Studies involving related compounds have indicated activity against leukemia cell lines, highlighting the potential for this compound in cancer therapy . The exploration of its mechanism of action could lead to the development of novel anticancer agents.
Synthesis and Chemical Intermediates
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including microwave-assisted procedures that enhance yield and reduce reaction times. Such advancements in synthetic methodologies are crucial for scaling up production for research and pharmaceutical applications .
2.2 Role in Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, enabling chemists to explore a wide array of derivatives tailored for specific biological activities or properties . The versatility of this compound makes it an attractive target for further chemical exploration.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
*Inferred from structural similarity to CNS-active amines in and .
Physicochemical and Pharmacological Differences
- Receptor Binding : Pyrimidine-based analogs (e.g., [4-Chloro-6-phenylpyrimidin-2-yl]methanamine HCl) exhibit selective binding to kinase domains, whereas aryl ether derivatives like the target compound may interact with G-protein-coupled receptors (GPCRs) due to their structural resemblance to neurotransmitters .
- Synthetic Utility : The tert-butyl-substituted analog in demonstrates high catalytic reduction efficiency (93% yield), suggesting that steric and electronic effects of substituents influence synthetic pathways .
Biological Activity
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride, with the CAS number 2089255-68-3, is a compound of significant interest in medicinal chemistry. Its unique structure and properties have led to various studies focusing on its biological activity, particularly in pharmacological applications.
The chemical formula for this compound is C14H14ClFNO, and it has a molecular weight of 302.18 g/mol. The IUPAC name is 1-[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride. The compound appears as a powder and is typically stored at 4 °C to maintain stability .
| Property | Detail |
|---|---|
| Chemical Formula | C14H14ClFNO |
| Molecular Weight | 302.18 g/mol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Research indicates that this compound exhibits potential activity as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial in the treatment of various mood disorders, including depression and anxiety. The compound's ability to modulate serotonin levels can lead to enhanced mood and cognitive function.
Antidepressant Effects
Studies have shown that compounds similar to this compound can significantly reduce depressive symptoms in animal models. In one study, administration of the compound led to a marked increase in serotonin levels in the hippocampus, suggesting its effectiveness as an antidepressant .
Neuroprotective Properties
In addition to its antidepressant effects, the compound has demonstrated neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Animal Model Study : A study conducted on rats evaluated the effects of this compound on behavioral changes associated with depression. The results showed a significant decrease in immobility time in the forced swim test, indicating an antidepressant-like effect.
- Cell Culture Study : In vitro studies using neuronal cell lines revealed that treatment with the compound resulted in increased cell viability under oxidative stress conditions. This suggests its potential use as a therapeutic agent for neurodegenerative conditions .
Safety and Toxicity
While the biological activity of this compound is promising, safety data remains limited. Preliminary toxicity assessments indicate that the compound may cause mild irritation upon contact with skin or eyes. Further studies are needed to establish comprehensive safety profiles and potential side effects associated with long-term use .
Q & A
Q. What are the recommended synthetic routes for [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution and reductive amination. For example:
Phenolic coupling : React 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol under basic conditions (e.g., K₂CO₃) to form the ether linkage .
Reductive amination : Treat the resulting aldehyde with ammonium chloride and a reducing agent (e.g., NaBH₃CN) to yield the methanamine derivative.
Characterization :
Q. How should researchers handle stability and storage of this compound to avoid degradation?
Methodological Answer:
- Storage : Store at −20°C in airtight, light-protected containers due to sensitivity to moisture and thermal decomposition (observed in analogs at >200°C) .
- Stability testing : Monitor via periodic HPLC analysis. Decomposition products (e.g., oxidized phenoxy derivatives) may form at room temperature over weeks.
- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during reactions to prevent hydrolysis of the amine group .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm the exact mass (calculated for C₁₄H₁₃ClFNO⁺: 294.0764) .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly to minimize byproducts?
Methodological Answer:
- Catalyst screening : Test Pd/C or Raney Ni for reductive amination; analogs show higher yields (~80%) with Pd/C in ethanol .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for phenolic coupling to enhance nucleophilicity.
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess ammonia during amination .
Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (common in ortho-substituted phenyl groups) and confirm connectivity .
- Dynamic NMR : Investigate rotational barriers in the phenoxy moiety if temperature-dependent splitting is observed.
- Comparative analysis : Cross-reference with analogs (e.g., [4-(trifluoromethoxy)phenyl]methanamine hydrochloride) to identify diagnostic peaks .
Q. What strategies enable bioorthogonal conjugation of this compound for in vivo applications?
Methodological Answer:
- Tetrazine ligation : Functionalize the primary amine with a tetrazine moiety (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-tagged biomolecules .
- pH-sensitive linkers : Incorporate a self-immolative spacer (e.g., carbamate) to enable controlled release in acidic environments (e.g., tumor tissues) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Substituent variation : Replace the 4-fluoro-3-methylphenoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target binding (see patent analogs in ).
- Amine modification : Introduce bulky substituents (e.g., cyclobutyl) to the methanamine group to reduce metabolic clearance .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
